5-(3-Chlorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-Chlorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-chlorobenzaldehyde with 2-methylbenzylideneamine in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activities and protein interactions.
Medicine: As a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: As a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(3-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-(3-Chlorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
478255-43-5 |
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Molecular Formula |
C16H13ClN4S |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(2-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4S/c1-11-5-2-3-6-13(11)10-18-21-15(19-20-16(21)22)12-7-4-8-14(17)9-12/h2-10H,1H3,(H,20,22)/b18-10+ |
InChI Key |
PECMHLLVVKXLGN-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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